molecular formula C16H17N3O4 B2433224 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide CAS No. 1396815-37-4

5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide

Cat. No.: B2433224
CAS No.: 1396815-37-4
M. Wt: 315.329
InChI Key: FUZPGGMNJUWFEA-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

  • Antimicrobial Activities : A study on azole derivatives, including those starting from furan-2-carbohydrazide, showed that compounds synthesized displayed antimicrobial activities against tested microorganisms. This indicates the potential of furan derivatives in developing antimicrobial agents (Başoğlu et al., 2013).

  • Antiprotozoal Activities : Another research focused on dicationic 3,5-diphenylisoxazoles, including analogues where the central furan ring is replaced by isoxazole, demonstrated significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This highlights the potential of these compounds in treating protozoal infections (Patrick et al., 2007).

Synthesis and Structural Studies

  • Studies have explored the synthesis and reactions of various furan derivatives, indicating the versatility of these compounds in chemical synthesis and potential applications in developing new materials or pharmaceuticals (Remizov et al., 2019; Matiichuk et al., 2020).

Antibacterial Activity

  • Novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, have shown antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests the potential of furan-based compounds in antibacterial drug development (Khumar et al., 2018).

Properties

IUPAC Name

5-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-16(13-12-15(23-18-13)14-4-3-9-22-14)17-5-1-2-6-19-7-10-21-11-8-19/h3-4,9,12H,5-8,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZPGGMNJUWFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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